Positional Isomer Differentiation: 2,4-DMEC vs. 3,4-DMEC – Market Emergence Timeline and Structural Rationale for Distinct Pharmacological Profiles
2,4-DMEC (compound 3) was first identified in seized Polish samples in 2015 and reported to EMCDDA in the same year, whereas its positional isomer 3,4-DMEC was reported one year earlier (2014) [1]. The 2,4-dimethyl substitution places a methyl group at the ortho (2-) position, which is known from systematic SAR studies on monosubstituted methcathinones to reduce potency at all three monoamine transporters relative to 3- or 4-substituted analogs: 2-substituted methcathinone analogs are 4- to 47-fold less potent than their corresponding 4-substituted counterparts at the serotonin transporter (SERT) [2]. Although direct comparative pharmacology data for disubstituted 2,4-DMEC vs. 3,4-DMEC are not yet published in the peer-reviewed literature, the established SAR framework predicts that the ortho-methyl group in 2,4-DMEC will confer a distinct DAT/SERT selectivity profile compared to 3,4-DMEC, with potentially reduced SERT activity and a comparatively higher DAT/SERT ratio [3].
| Evidence Dimension | Monoamine transporter releasing potency (2-substituted vs. 4-substituted monosubstituted methcathinone analogs) |
|---|---|
| Target Compound Data | 2,4-DMEC: No direct IC₅₀ or EC₅₀ data available; predicted reduced SERT potency based on 2-substitution SAR |
| Comparator Or Baseline | 2-substituted monosubstituted methcathinone analogs: 4- to 47-fold lower SERT releasing potency vs. corresponding 4-substituted analogs. 3,4-DMEC: first reported to EMCDDA in 2014 [1]. |
| Quantified Difference | 2-substituted analogs: 4- to 47-fold less potent at SERT release vs. 4-substituted analogs (class-level extrapolation) [2]. Market emergence: 2,4-DMEC (2015) vs. 3,4-DMEC (2014) [1]. |
| Conditions | Rat brain synaptosomes; [³H]neurotransmitter release assays for monosubstituted methcathinone analogs (Walther et al., 2018). EMCDDA reporting timeline from Błażewicz et al. (2019) Table 1. |
Why This Matters
The ortho-methyl substituent distinguishes 2,4-DMEC from the earlier-emerging 3,4-DMEC, and established monosubstituted SAR predicts reduced SERT activity—a critical factor for laboratories selecting the correct positional isomer reference standard for forensic identification and pharmacological profiling.
- [1] Błażewicz A, Bednarek E, Popławska M, Olech N, Sitkowski J, Kozerski L. Identification and structural characterization of synthetic cathinones: N-propylcathinone, 2,4-dimethylmethcathinone, 2,4-dimethylethcathinone, 2,4-dimethyl-α-pyrrolidinopropiophenone, 4-bromo-α-pyrrolidinopropiophenone, 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one and 2,4-dimethylisocathinone. Forensic Toxicology. 2019;37:288-307. Table 1. View Source
- [2] Walther D, Shalabi AR, Baumann MH, Glennon RA. Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS Chemical Neuroscience. 2019;10(1):740-749. View Source
- [3] Glennon RA, Dukat M. Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. 2016;32:19-47. View Source
